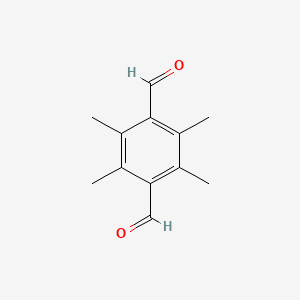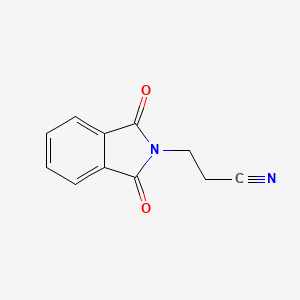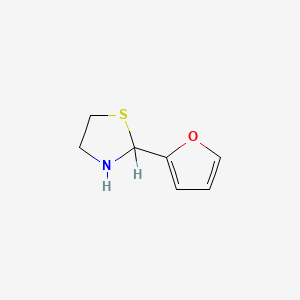
2-(2-呋喃基)噻唑烷
描述
“2-(2-Furyl)thiazolidine” is a chemical compound with the formula C7H9NOS . It is a heterocyclic five-membered moiety present in diverse natural and bioactive compounds . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are intriguing and have been used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “2-(2-Furyl)thiazolidine” includes sulfur at the first position and nitrogen at the third position . The IUPAC Standard InChI is InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 .
Chemical Reactions Analysis
The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions result in a thiazolidine product . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Physical and Chemical Properties Analysis
The molecular weight of “2-(2-Furyl)thiazolidine” is 155.217 . More detailed physical and chemical properties may require specific experimental measurements or computations which are not available in the current resources.
科学研究应用
有机合成中的催化性能
2-(2-呋喃基)噻唑烷及其衍生物已被探索其在有机合成中的催化性能。Skvortsov等人(2010年)研究了2-芳基和2-呋喃基-4-羧基-1,3-噻唑烷,发现这些化合物在溶液中在中性和离子形式之间存在平衡。他们证明了这些噻唑烷作为铑配合物中的配体,有效地催化了苯乙酮与二苯基硅烷的氢硅烷化反应。该研究强调了苯环对位具有给体取代基的噻唑烷表现出最大的不对称诱导(Skvortsov et al., 2010)。
食品化学中的风味生成
在食品化学领域,2-(2-呋喃基)噻唑烷通过美拉德反应在风味生成中发挥作用。Vauthey等人(2000年)研究了半结构化流体中半胱氨酸/糠醛的热反应,如L(2)微乳液和立方相。他们发现,在这些结构化流体中,关键香气化合物2-糠基硫醇的生成显著增强,导致了2-(2-呋喃基)噻唑烷的形成。该研究指出了这些流体作为食品工业中高效微反应器的潜力(Vauthey et al., 2000)。
杀真菌和抗微生物性能
Tiwari和Nizamuddin(2013年)合成了几种2-取代芳基氨基-5-(2'-呋喃基)-1,3,4-噻二唑[3,2-c]噻唑烷,并评估了它们对各种病原体的抗真菌活性。他们的研究有助于理解呋喃-噻唑烷衍生物的杀真菌性能(Tiwari & Nizamuddin,2013年)。此外,Y. Kato(1971年)专注于5-[2-(5-硝基-2-呋喃基)-1-(2-呋喃基)乙烯基]-2-氨基-1,3,4-噻二唑及其衍生物的抗菌活性,展示了显著的抗菌效果,进一步突显了2-(2-呋喃基)噻唑烷在抗微生物应用中的潜力(Kato, 1971)。
作用机制
Target of Action
The primary targets of 2-Furan-2-yl-thiazolidine are VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor) tyrosine kinases . These receptors play crucial roles in cell signaling, angiogenesis, and tumor growth.
Action Environment
Environmental factors (e.g., pH, oxygen levels) influence compound stability, efficacy, and pharmacokinetics. For instance, hypoxia in tumor microenvironments affects VEGFR-2 activation and response to therapy.
未来方向
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
生化分析
Biochemical Properties
2-(2-Furyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-(2-Furyl)thiazolidine has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes, thereby disrupting their metabolic processes . Additionally, it interacts with proteins involved in oxidative stress responses, enhancing their antioxidant activity . These interactions highlight the compound’s potential as a therapeutic agent in treating infections and oxidative stress-related conditions.
Cellular Effects
2-(2-Furyl)thiazolidine exerts various effects on different types of cells and cellular processes. In cancer cells, it has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 2-(2-Furyl)thiazolidine affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of 2-(2-Furyl)thiazolidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, 2-(2-Furyl)thiazolidine inhibits the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, it can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules . These molecular interactions contribute to the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Furyl)thiazolidine have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that 2-(2-Furyl)thiazolidine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(2-Furyl)thiazolidine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(2-Furyl)thiazolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity . Additionally, 2-(2-Furyl)thiazolidine can affect metabolic flux and metabolite levels, altering cellular metabolism and energy production . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 2-(2-Furyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization . Once inside the cell, 2-(2-Furyl)thiazolidine can bind to proteins and other biomolecules, affecting its distribution and accumulation within different cellular compartments . These transport and distribution mechanisms play a critical role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
2-(2-Furyl)thiazolidine exhibits specific subcellular localization, which can influence its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of 2-(2-Furyl)thiazolidine is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
2-(furan-2-yl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-2-6(9-4-1)7-8-3-5-10-7/h1-2,4,7-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQNTXBXKKMEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966184 | |
| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-60-0 | |
| Record name | Thiazolidine, 2-(2-furyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Furan-2-yl)-1,3-thiazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-yl)-1,3-thiazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the formation of 2-(2-Furyl)thiazolidine unique in the context of the cited research?
A1: The research highlights the efficiency of structured fluids, specifically L(2) microemulsions and cubic phases, in promoting the formation of 2-(2-Furyl)thiazolidine during the Maillard reaction between cysteine and furfural []. This is significant because these structured fluids act as "microreactors," influencing the reaction pathway and leading to different product yields compared to traditional aqueous solutions. The study identifies 2-(2-Furyl)thiazolidine as a novel sulfur compound formed through this process, suggesting the potential of structured fluids in influencing the generation of specific flavor compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


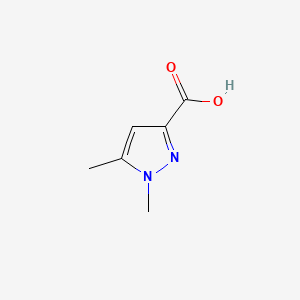


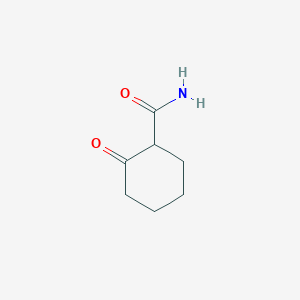
![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)
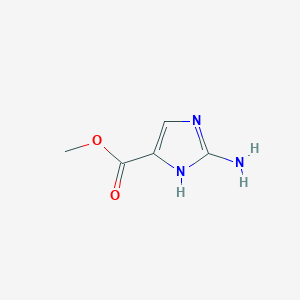


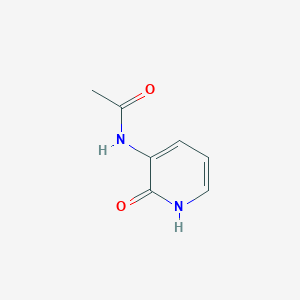
![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)

![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
